molecular formula C13H17NO4 B2938606 tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate CAS No. 139088-83-8

tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate

Cat. No. B2938606
CAS RN: 139088-83-8
M. Wt: 251.282
InChI Key: CGTCHBQLRBQPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate” is a chemical compound with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 . This compound is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate” were not found, similar compounds have been synthesized through various methods. For instance, tert-butyl 2-amino phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate” are not fully detailed in the available resources. The compound has a molecular weight of 251.28 . Other properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

  • Research has explored the use of tert-butylmethylphosphino groups in the development of P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the utility of similar tert-butyl groups in asymmetric synthesis and catalysis (Imamoto et al., 2012).

Synthetic Organic Chemistry

  • tert-Butyl groups have been utilized in the synthesis of protected 1,2-amino alcohols, showing their importance in the preparation of intermediates for further synthetic transformations (Tang et al., 2001).
  • The role of tert-butyl groups in enhancing reactions, such as the Fujiwara-Moritani reactions, has been documented, indicating their versatility in synthetic organic chemistry (Liu & Hii, 2011).

Chemoenzymatic Synthesis

  • Studies on the chemoenzymatic synthesis of enantiomers of 2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid highlight the application of tert-butyl groups in achieving stereoselectivity in chemical synthesis (Higashi et al., 2010).

Oxidation and Radical Reactions

  • Research involving tert-butyl peroxides demonstrates their utility in generating iodine-centered radicals at room temperature, which could be relevant for studies focusing on oxidation and deprotection reactions (Ochiai et al., 1996).

Analytical Chemistry

  • The use of tert-butyldimethylsilyl derivatives for the simultaneous determination of catecholamine metabolites in urine by gas chromatography, suggesting applications in diagnostic and pharmacokinetic studies (Muskiet et al., 1981).

properties

IUPAC Name

tert-butyl 2-(1,3-benzodioxol-5-ylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)7-14-9-4-5-10-11(6-9)17-8-16-10/h4-6,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTCHBQLRBQPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate

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